4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Overview
Description
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C9H9F3N2OS and its molecular weight is 250.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme myeloperoxidase (mpo) . MPO plays a crucial role in the body’s immune response, and its inhibition can be useful in the treatment or prophylaxis of cardiovascular disorders .
Mode of Action
It’s plausible that, like other mpo inhibitors, it may bind to the active site of the enzyme, preventing it from catalyzing reactions that contribute to inflammation and tissue damage .
Biochemical Pathways
By inhibiting mpo, it could potentially affect pathways involved in the immune response and inflammation .
Result of Action
As an inhibitor of mpo, it could potentially reduce inflammation and oxidative stress, thereby mitigating damage to tissues and organs .
Biochemical Analysis
Biochemical Properties
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site . This binding interaction prevents the enzyme from hydrolyzing acetylcholine, thereby increasing its concentration in the synaptic cleft.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, thereby modulating its function.
Properties
IUPAC Name |
4-sulfanylidene-1-(2,2,2-trifluoroethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)4-14-6-3-1-2-5(6)7(16)13-8(14)15/h1-4H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXYMTRUDVVXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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